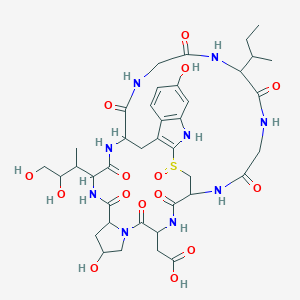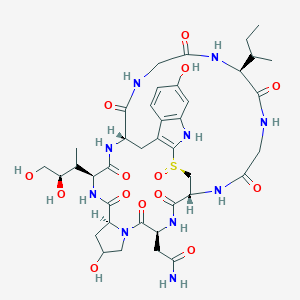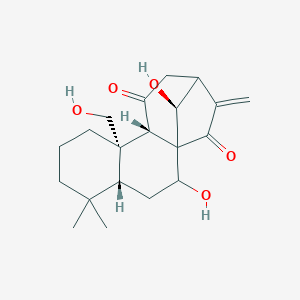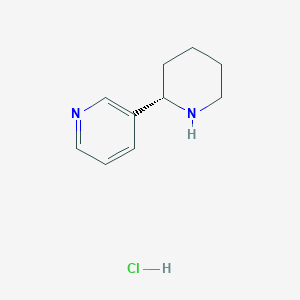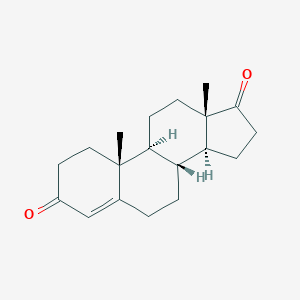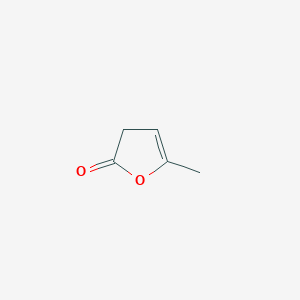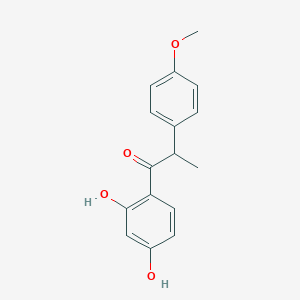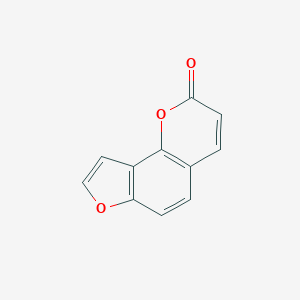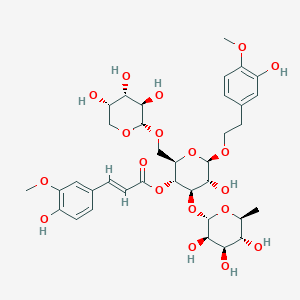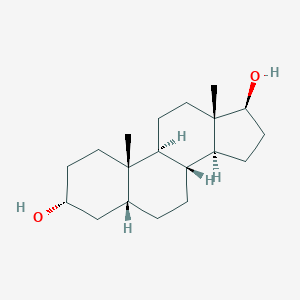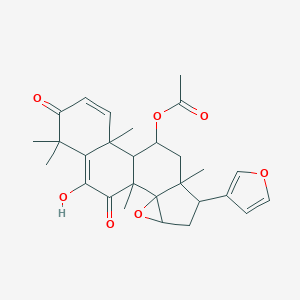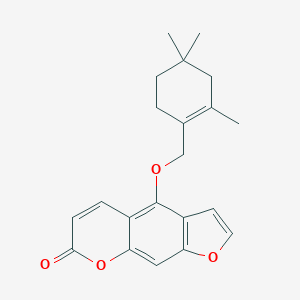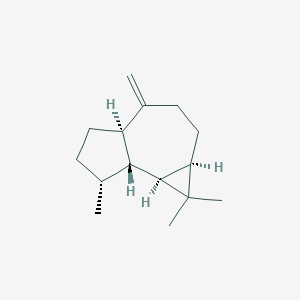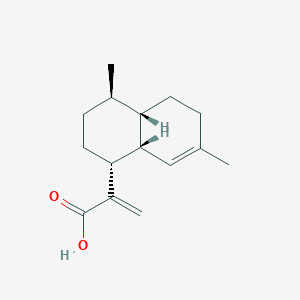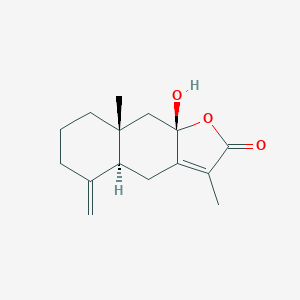
Atractylenolide III
描述
Atractylenolide III is a class of lactone compounds derived from Atractylodes macrocephala Koidz, a traditional Chinese medicine . It has been shown to have anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activity . It also protects the nervous system and regulates blood glucose and lipids .
Synthesis Analysis
Atractylenolide III is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases . In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to atractylenolide-III, and atractylenolide-III is converted to atractylenolide-I via dehydration .Molecular Structure Analysis
Atractylenolide III is a sesquiterpene lactone-type phytochemical . Its molecular formula is C15H20O3 .Chemical Reactions Analysis
Atractylenolide III is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases . Both H-atom abstraction and an oxygen rebound mechanism participated in the oxygenation process of Atractylenolide III .Physical And Chemical Properties Analysis
Atractylenolide III has a molar mass of 248.32 g/mol . Its density is predicted to be 1.18±0.1 g/cm3, and it has a boiling point of 424.6±45.0 °C .科学研究应用
Specific Scientific Field
Pharmacology and Pharmacokinetics
Summary of the Application
Atractylenolide III (AT-III) is a pharmacologically effective phytochemical derived from Atractylodes macrocephala Koidz, a traditional Chinese medicine. It has been recognized for its pharmacological effects, such as anticarcinogenic properties, inhibition of muscular atrophy, microglial neuroprotection, and anti-inflammation .
Methods of Application or Experimental Procedures
After oral administration, AT-III exerts these biological effects via systemic circulation by acting on the target organs or tissues in its original form or after chemical modification via in vivo metabolic processes .
Results or Outcomes
Due to structural differences, both atractylenolide-I and atractylenolide-II have remarkable anti-cancer activities, and atractylenolide-I and atractylenolide-III have remarkable anti-inflammatory and neuroprotective activities .
In Vivo Metabolism
Specific Scientific Field
Summary of the Application
Atractylenolide III (AT-III) is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases .
Methods of Application or Experimental Procedures
In rat plasma samples, the oxygenated metabolite of orally ingested AT-III was determined using liquid chromatography/mass spectrometry. The oxygenated form of AT-III was maintained at higher levels than the original form of AT-III .
Results or Outcomes
AT-III was metabolized via an oxygenation process in the rat body, where CYP450 and other O2-activating metalloenzymes might participate in the metabolism .
Anti-Inflammatory and Neuroprotective Activities
Specific Scientific Field
Summary of the Application
Atractylenolide III has been found to have remarkable anti-inflammatory and neuroprotective activities . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .
Methods of Application or Experimental Procedures
In experimental models, Atractylenolide III increased the levels of Nrf2, NQO1 and HO-1, thereby reducing the expression of Caspase-3, Caspase-9, TGF-β, and α-smooth muscle actin (α-SMA), downregulating the levels of IL-6, iNOS, and TNF-α, increasing the activity of SOD and glutathione, and decreasing the malondialdehyde content and lactate dehydrogenase activity .
Results or Outcomes
These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Anti-Osteoporosis Activity
Specific Scientific Field
Summary of the Application
Atractylenolide III has been found to have anti-osteoporosis activity . Osteoporosis is a common disease characterized by low bone mass and structural deterioration of bone tissue, leading to bone fragility and an increased risk of fractures.
安全和危害
未来方向
属性
IUPAC Name |
(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMORZZOJSDNRQ-GLQYFDAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223308 | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Atractylenolide III | |
Color/Form |
White to off-white powder or crystals | |
CAS RN |
73030-71-4 | |
| Record name | Atractylenolide III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



